
GL-V9
Vue d'ensemble
Description
GL-V9 is an AMPK activator, protecting against colitis-associated colorectal cancer by limiting NLRP3 inflammasome through autophagy.
Applications De Recherche Scientifique
Anti-Cancer Properties
GL-V9 has been extensively studied for its anti-cancer effects, particularly against liver, breast, and colorectal cancers.
Case Studies
- Colorectal Cancer : In a study examining the effects of this compound on colorectal cancer cells, results showed that this compound significantly reduced cell viability and inhibited migration and invasion in a concentration-dependent manner .
- Skin Cancer : Research indicated that this compound effectively prevented growth progression in chemically induced skin cancer models by inducing apoptosis and autophagy in A431 cells .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Case Studies
- Colitis Model : In experiments involving DSS-induced colitis, this compound significantly suppressed cytokine production and alleviated disease severity by degrading the NLRP3 inflammasome .
Combination Therapy with Chemotherapeutic Agents
Recent studies have explored the potential of using this compound in combination with traditional chemotherapeutic agents.
Pharmaceutical Composition
- Research indicates that combining this compound with chemotherapeutic drugs enhances therapeutic efficacy against various tumors, including leukemia and lung cancer. The combination therapy aims to improve outcomes by leveraging the unique mechanisms of both agents .
Pharmacokinetics and Distribution
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
Key Findings
- Recent studies have detailed the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, highlighting its tissue distribution patterns which are essential for optimizing therapeutic strategies .
Data Table Summary
Application Area | Mechanism | Key Findings |
---|---|---|
Anti-Cancer | Induces apoptosis via mitochondrial pathways | Significant reduction in cancer cell viability |
Inhibits migration/invasion via PI3K/Akt | Suppression of MMP-2/9 activity | |
Anti-Inflammatory | Suppresses pro-inflammatory cytokines | Alleviation of DSS-induced colitis |
Combination Therapy | Enhances efficacy with chemotherapeutics | Improved treatment outcomes in leukemia/lung cancer |
Pharmacokinetics | Detailed ADME profile | Critical for clinical application |
Analyse Des Réactions Chimiques
Glucuronidation: Primary Metabolic Pathway
GL-V9 undergoes extensive Phase II metabolism via glucuronidation, forming 5-O-glucuronide this compound as the major metabolite. This reaction occurs in both hepatic microsomes and intestinal tissues :
Key Findings:
- Reaction Conditions :
- Structural Confirmation :
Metabolite | Reaction Site | m/z (Observed) | Key Fragments |
---|---|---|---|
5-O-glucuronide this compound | 5-hydroxyl group | 586.2279 | 410.2, 126.1 |
Synthetic Preparation of 5-O-Glucuronide
The glucuronide metabolite was chemically synthesized to validate its structure:
Reaction Steps :
- Protection : this compound (0.97 g, 2.4 mmol) reacted with silver oxide (0.56 g, 2.4 mmol) in quinoline under nitrogen.
- Coupling : Stirred at room temperature for 24 hours.
- Deprotection : Treated with 1 M NaOH at 10°C for 2 hours, followed by pH adjustment to 5–6.
- Purification : Preparative HPLC yielded a yellow solid (5 mg, 0.3% yield).
Challenges:
Enzymatic Hydrolysis of Glucuronide
The glucuronide bond is reversible under enzymatic action:
- β-Glucuronidase Treatment : Incubation at 37°C overnight cleaves the glucuronide group, regenerating free this compound .
- Control Confirmation : Hydrolysis did not occur in the absence of β-glucuronidase .
Impact on Cellular Metabolic Pathways
While not direct chemical reactions, this compound modulates enzymatic activity in cancer cells, altering metabolic flux:
Observed Effects :
- Glycolysis Inhibition :
Parameter | Change (20 μM this compound) | Mechanism |
---|---|---|
HK2 Protein Level | ↓42% | Proteasomal degradation |
Mitochondrial HK2 | ↓55% | VDAC dissociation |
Glucose-6-Phosphate | ↓56% | Hexokinase inhibition |
- TCA Cycle Disruption :
Interaction with Redox Systems
This compound influences antioxidant pathways through indirect chemical interactions:
- Trx-1 Upregulation : Activates AMPK/FOXO3a, increasing thioredoxin-1 (Trx-1) expression, which scavenges ROS .
- Enzyme Modulation :
Matrix Metalloproteinase (MMP) Inhibition
This compound suppresses MMP-2/9 activity, critical for cancer metastasis:
- Concentration-Dependent Inhibition :
Concentration (μM) | MMP-2 Activity | MMP-9 Activity |
---|---|---|
5 | ↓22% | ↓18% |
10 | ↓45% | ↓40% |
20 | ↓67% | ↓58% |
Propriétés
Numéro CAS |
1178583-19-1 |
---|---|
Formule moléculaire |
C24H27NO5 |
Poids moléculaire |
409.48 |
Nom IUPAC |
5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one |
InChI |
InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |
Clé InChI |
UTBSFLRYDHWNGC-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GL-V9; GLV9; GL V9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.